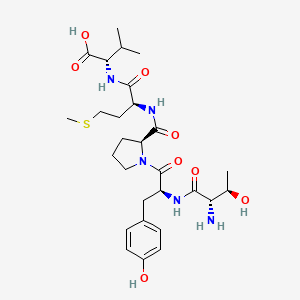![molecular formula C12H16BrNO B12636563 N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)
N-[4-(4-bromophenyl)butan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-bromophenyl)butan-2-yl]acetamide is an organic compound with the molecular formula C12H16BrNO This compound is characterized by the presence of a bromophenyl group attached to a butan-2-yl chain, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)butan-2-yl]acetamide typically involves the reaction of 4-bromobenzyl chloride with butan-2-amine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-bromophenyl)butan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)butanoic acid or 4-(4-bromophenyl)butan-2-one.
Reduction: Formation of N-[4-(phenyl)butan-2-yl]acetamide.
Substitution: Formation of N-[4-(4-aminophenyl)butan-2-yl]acetamide or N-[4-(4-mercaptophenyl)butan-2-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[4-(4-bromophenyl)butan-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-bromophenyl)acetamide: Lacks the butan-2-yl chain, making it less hydrophobic.
N-[4-(4-chlorophenyl)butan-2-yl]acetamide: Contains a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
N-[4-(4-methylphenyl)butan-2-yl]acetamide: Contains a methyl group instead of bromine, altering its electronic and steric properties.
Uniqueness
N-[4-(4-bromophenyl)butan-2-yl]acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C12H16BrNO |
|---|---|
Molekulargewicht |
270.17 g/mol |
IUPAC-Name |
N-[4-(4-bromophenyl)butan-2-yl]acetamide |
InChI |
InChI=1S/C12H16BrNO/c1-9(14-10(2)15)3-4-11-5-7-12(13)8-6-11/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
ROBLHDIJOMEAAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)Br)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B12636489.png)
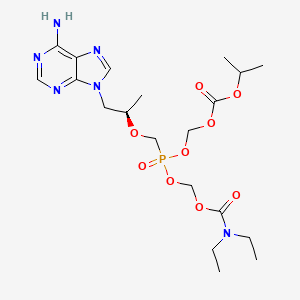
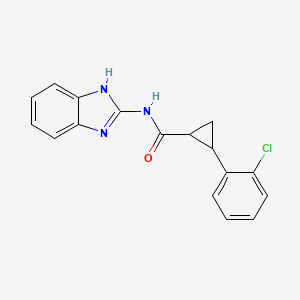

![Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]-](/img/structure/B12636519.png)
![Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12636525.png)
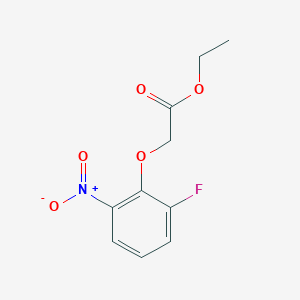
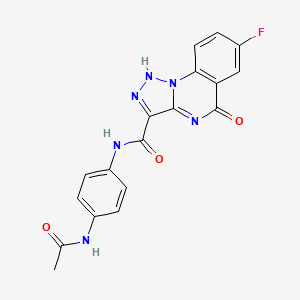
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12636538.png)
![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)
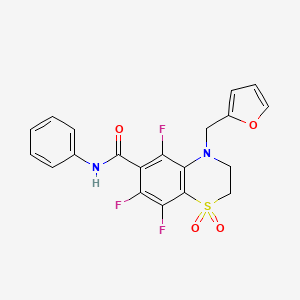
![8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12636554.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
